An In-depth Technical Guide to the Synthesis and Reactivity of Dimethyl (1-Diazo-2-oxopropyl)phosphonate
An In-depth Technical Guide to the Synthesis and Reactivity of Dimethyl (1-Diazo-2-oxopropyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl (1-diazo-2-oxopropyl)phosphonate, widely known as the Bestmann-Ohira reagent, is a highly versatile and pivotal reagent in modern organic synthesis.[1][2] Its primary application lies in the efficient one-carbon homologation of aldehydes to terminal alkynes, a transformation of significant importance in the synthesis of natural products, pharmaceuticals, and functional materials.[1][3][4] This technical guide provides a comprehensive overview of the synthesis and reactivity of the Bestmann-Ohira reagent, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.
Introduction
The Bestmann-Ohira reagent is a stable, easily handled, and commercially available diazo compound that serves as a convenient precursor to dimethyl (diazomethyl)phosphonate.[1][5] The in situ generation of this reactive species under mild basic conditions circumvents the need to handle the potentially hazardous and less stable dimethyl (diazomethyl)phosphonate directly.[5][6] This key feature has led to the widespread adoption of the Bestmann-Ohira reagent in the Seyferth-Gilbert homologation, allowing for the efficient conversion of a wide range of aldehydes to alkynes with excellent functional group tolerance.[6][7] Beyond its celebrated role in alkyne synthesis, the reagent also participates in various cycloaddition reactions to furnish a diverse array of heterocyclic scaffolds.[8]
Synthesis of Dimethyl (1-Diazo-2-oxopropyl)phosphonate
The most common and practical synthesis of dimethyl (1-diazo-2-oxopropyl)phosphonate involves a diazo-transfer reaction onto dimethyl (2-oxopropyl)phosphonate.[9] Various sulfonyl azides can be employed as the diazo-transfer agent, with 4-acetamidobenzenesulfonyl azide being a safe and effective option.[9][10]
General Reaction Scheme
The synthesis proceeds via the deprotonation of dimethyl (2-oxopropyl)phosphonate with a base, followed by the reaction of the resulting enolate with a sulfonyl azide to yield the desired diazo compound.
Caption: General workflow for the synthesis of the Bestmann-Ohira reagent.
Experimental Protocol
A detailed experimental procedure for the synthesis of the related diethyl ester is available in Organic Syntheses, which can be adapted for the dimethyl derivative.[10][11] A representative protocol for the dimethyl ester is as follows:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of dimethyl (2-oxopropyl)phosphonate in anhydrous THF dropwise.[8]
-
The resulting mixture is stirred at room temperature for a specified period to ensure complete formation of the enolate.[8]
-
A solution of a suitable sulfonyl azide (e.g., 4-acetamidobenzenesulfonyl azide or tosyl azide) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.[8][10]
-
The reaction is allowed to warm to room temperature and stirred overnight.[8]
-
Work-up involves quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent. The combined organic layers are then dried and concentrated under reduced pressure.
-
Purification is typically achieved by column chromatography on silica gel.[10]
Quantitative Data for Synthesis
| Starting Material | Base | Diazo Transfer Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl (2-oxopropyl)phosphonate | NaH | p-Toluenesulfonyl azide (TsN₃) | Benzene/THF | rt | overnight | - | [8] |
| Diethyl (2-oxopropyl)phosphonate | NaH | 4-Acetamidobenzenesulfonyl azide | Toluene/THF | 0 to rt | 20 | 87-93 | [10][11] |
| Dimethyl (2-oxopropyl)phosphonate | K₂CO₃ | Imidazole-1-sulfonyl azide HCl | MeCN | 25 | 2 | - (in situ) | [12] |
Reactivity of Dimethyl (1-Diazo-2-oxopropyl)phosphonate
The reactivity of the Bestmann-Ohira reagent is dominated by its use in the generation of dimethyl (diazomethyl)phosphonate for the homologation of aldehydes to alkynes. However, it also participates in other important transformations.
The Bestmann-Ohira Reaction: Alkyne Synthesis
The premier application of the Bestmann-Ohira reagent is the conversion of aldehydes to terminal alkynes, a process known as the Bestmann-Ohira modification of the Seyferth-Gilbert homologation.[1][6] This reaction proceeds under mild basic conditions, typically using potassium carbonate in methanol, making it compatible with a wide array of functional groups and base-sensitive substrates.[6][7][13]
The reaction is initiated by the base-mediated cleavage of the acetyl group to generate the dimethyl (diazomethyl)phosphonate anion in situ.[1][11] This anion then adds to the aldehyde to form an oxaphosphetane intermediate.[7][14] Subsequent elimination of dimethyl phosphate and dinitrogen, followed by a 1,2-hydride or 1,2-alkyl/aryl shift, affords the terminal alkyne.[14][15]
Caption: Simplified mechanism of the Bestmann-Ohira reaction.
A general procedure for the conversion of an aldehyde to a terminal alkyne is as follows:[5][16]
-
To a solution of the aldehyde in methanol is added potassium carbonate.[5]
-
The Bestmann-Ohira reagent is then added to the stirred mixture at room temperature.[5]
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate.[2][5]
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.[2]
| Aldehyde Substrate | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Undecanal | K₂CO₃ | Methanol | rt | overnight | 56 | [2] |
| Various aldehydes | K₂CO₃ | Methanol | rt | 4 h | High | [5] |
| 1-Chloro-4-formylbenzene | K₂CO₃ | Methanol | rt | 4 h | - | [5] |
| Base-labile aldehydes | K₂CO₃ | Methanol | rt | - | Good | [15] |
Cycloaddition Reactions
The diazo functionality in the Bestmann-Ohira reagent enables it to participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles.[10][11] These reactions provide access to a range of five-membered nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are important structural motifs in medicinal chemistry.[8]
Other Reactivities
The Bestmann-Ohira reagent can also be used for the synthesis of enol ethers from ketones when the reaction is performed in the presence of an alcohol.[17][18] This occurs through the trapping of the intermediate vinylidene carbene by the alcohol.[11]
Spectroscopic Data
Table of Spectroscopic Data for Diethyl (1-diazo-2-oxopropyl)phosphonate [10][11]
| Technique | Solvent | Key Signals (δ) |
| ¹H NMR | CDCl₃ | 4.31-4.10 (m, 4H), 2.29 (s, 3H), 1.40 (td, 6H) |
| ¹³C NMR | CDCl₃ | 190.1 (d, J = 13.1 Hz), 65.6, 63.4 (d, J = 6.1 Hz), 27.2, 16.1 (d, J = 6.1 Hz) |
| ³¹P NMR | CDCl₃ | 11.02 |
| FT-IR (neat) | - | 2986, 2117 (N₂ stretch), 1655 (C=O stretch), 1260, 1006 cm⁻¹ |
Conclusion
Dimethyl (1-diazo-2-oxopropyl)phosphonate, the Bestmann-Ohira reagent, is an indispensable tool in organic synthesis. Its ease of preparation, stability, and remarkable utility in the mild and efficient conversion of aldehydes to terminal alkynes have solidified its place in the synthetic chemist's toolbox. Furthermore, its ability to engage in cycloaddition and other reactions highlights its versatility. This guide has provided a detailed overview of its synthesis, reactivity, and practical application, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Dimethyl (1-Diazo-2-oxopropyl)phosphonate | 90965-06-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 5. Bestmann-Ohira Reagent: Alkynes from Aldehydes [sigmaaldrich.com]
- 6. grokipedia.com [grokipedia.com]
- 7. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 8. Dimethyl (1-Diazo-2-oxopropyl)phosphonate | 90965-06-3 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 15. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 16. One-pot Synthesis of Terminal Alkynes | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 17. Dimethyl P-(1-diazo-2-oxopropyl)phosphonate - Enamine [enamine.net]
- 18. tandfonline.com [tandfonline.com]
